molecular formula C14H10BrNOS3 B2443986 4-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034333-06-5

4-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2443986
CAS RN: 2034333-06-5
M. Wt: 384.32
InChI Key: FAYNDEZYLLCBGB-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, [3+2] cycloaddition reaction of certain thiophene derivatives with alkyne moiety and regioselective cycloisomerization can lead to new thiophenes .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Safety and Hazards

While the specific safety and hazards for “4-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide” are not mentioned in the retrieved papers, similar compounds such as “4-(thiophen-2-yl)phenol” and “(4-Bromo-thiophen-2-yl)-acetonitrile” are classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds both with respect to their biological and physiological functions .

properties

IUPAC Name

4-bromo-N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNOS3/c15-10-6-12(20-8-10)14(17)16-13(9-3-5-18-7-9)11-2-1-4-19-11/h1-8,13H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYNDEZYLLCBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide

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